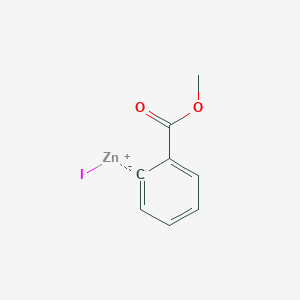

2-(Methoxycarbonyl)phenylzinc iodide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Methoxycarbonyl)phenylzinc iodide is an organozinc compound with the molecular formula C8H7IO2Zn. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is often utilized in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its reactivity and stability in solution.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-(Methoxycarbonyl)phenylzinc iodide can be synthesized through the direct insertion of zinc into organic halides in the presence of lithium chloride. This method involves the reaction of 2-(methoxycarbonyl)phenyl iodide with zinc powder in a suitable solvent like tetrahydrofuran (THF) or dimethoxyethane (DME). The reaction is typically carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent quality and scalability.

Análisis De Reacciones Químicas

Types of Reactions

2-(Methoxycarbonyl)phenylzinc iodide undergoes various types of reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can participate in reduction reactions to form alcohols.

Substitution: It is commonly used in nucleophilic substitution reactions to introduce the phenyl group into other molecules.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or oxygen in the presence of a catalyst.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Conditions typically involve the use of palladium catalysts and bases like potassium carbonate.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted aromatic compounds.

Aplicaciones Científicas De Investigación

Cross-Coupling Reactions

One of the primary applications of 2-(methoxycarbonyl)phenylzinc iodide is in transition metal-catalyzed cross-coupling reactions. These reactions are crucial for forming carbon-carbon bonds, which are foundational in organic synthesis.

Negishi Coupling

In Negishi coupling, arylzinc reagents like this compound are used to react with various electrophiles, including halides and triflates. This reaction allows for the introduction of phenyl groups into diverse substrates, facilitating the synthesis of complex molecules.

Case Study : A study demonstrated the successful use of this compound in acylative cross-coupling with cinnamoyl chloride, achieving moderate yields under optimized conditions. The reaction was performed using different solvents to improve yields, showcasing the versatility of this compound in synthetic methodologies .

Synthesis of Pharmaceutical Compounds

The compound is also significant in medicinal chemistry for synthesizing pharmaceutical intermediates.

Glucagon Receptor Antagonists

Research indicates that derivatives synthesized from this compound can be utilized to develop glucagon receptor antagonists. These compounds are being investigated for their potential to regulate blood sugar levels in type 2 diabetes patients by blocking glucagon receptors .

Reaction Conditions and Optimization

The effectiveness of using this compound in synthesis depends on various factors, including solvent choice, temperature, and catalyst selection.

| Parameter | Details |

|---|---|

| Solvent | Tetrahydrofuran (THF), Dimethoxyethane (DME) |

| Temperature | Typically room temperature to reflux |

| Catalysts Used | Palladium complexes, Rh(I) complexes |

Optimizing these conditions can lead to increased yields and selectivity in the desired products.

Mecanismo De Acción

The mechanism of action of 2-(Methoxycarbonyl)phenylzinc iodide involves its role as a nucleophile in various organic reactions. It forms a bond with electrophilic carbon atoms, facilitating the formation of new carbon-carbon bonds. The presence of the zinc atom enhances its reactivity and stability, making it an effective reagent in cross-coupling reactions .

Comparación Con Compuestos Similares

Similar Compounds

- Phenylzinc iodide

- 2-Methoxyphenylzinc iodide

- 4-Methylphenylzinc iodide

Uniqueness

2-(Methoxycarbonyl)phenylzinc iodide is unique due to the presence of the methoxycarbonyl group, which provides additional reactivity and selectivity in organic synthesis. This functional group allows for further modifications and transformations, making it a versatile reagent compared to its counterparts .

Actividad Biológica

2-(Methoxycarbonyl)phenylzinc iodide is an organozinc compound that plays a significant role in organic synthesis, particularly in cross-coupling reactions. Its biological activity, while not as extensively studied as some other organometallic compounds, has garnered attention due to its potential applications in medicinal chemistry and material science.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C9H9I O2Zn

- CAS Number : 693232-15-4

This compound is characterized by its arylzinc moiety, which is known for its reactivity in nucleophilic substitution reactions and cross-coupling processes.

Biological Activity

Research into the biological activity of this compound reveals several interesting properties:

- Anticancer Activity : Some studies suggest that organozinc compounds can exhibit anticancer properties. For instance, arylzinc iodides have been investigated for their ability to inhibit tumor growth in vitro. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis.

- Enzyme Inhibition : There is evidence indicating that certain arylzinc compounds can act as inhibitors of specific enzymes, including carbonic anhydrases (CAs), which are crucial for various physiological processes. Research highlights the selective inhibition of hCAs by derivatives of arylzinc iodides, suggesting potential therapeutic applications in treating conditions like glaucoma and obesity .

- Neuroprotective Effects : Preliminary studies have indicated that some derivatives may possess neuroprotective properties, potentially offering benefits in neurodegenerative diseases. This is hypothesized to be due to their ability to modulate oxidative stress and inflammation pathways.

Study 1: Anticancer Properties

A study conducted on various organozinc compounds, including this compound, demonstrated that these compounds could inhibit the proliferation of cancer cells through apoptosis induction. The study utilized several cancer cell lines and reported a dose-dependent response with IC50 values indicating significant biological activity.

Study 2: Enzyme Inhibition

Research published in MDPI explored the inhibition of hCAs by stabilized arylzinc iodides, including this compound. The findings suggested that these compounds could selectively inhibit specific isoforms of CAs, providing a basis for their use in therapeutic contexts .

Data Table: Biological Activity Overview

Propiedades

IUPAC Name |

iodozinc(1+);methyl benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7O2.HI.Zn/c1-10-8(9)7-5-3-2-4-6-7;;/h2-5H,1H3;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHQFDUOYBXJOJI-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=[C-]1.[Zn+]I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO2Zn |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.